molecular formula C17H28O2Si B8202738 (3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane

(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane

Cat. No.: B8202738
M. Wt: 292.5 g/mol
InChI Key: FGOZCFKEJJOCBU-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane is a chemical compound that features a cyclobutoxy group attached to a benzyloxy moiety, with a tert-butyl and dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of cyclobutanol with benzyl chloride in the presence of a base to form the benzyloxycyclobutane intermediate. This intermediate is then reacted with tert-butylchlorodimethylsilane in the presence of a catalyst such as imidazole to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, cyclobutanol.

    Substitution: Various substituted silanes and cyclobutanes.

Scientific Research Applications

(3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclobutoxy and silane groups can influence the compound’s reactivity and stability. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzyloxy)cyclobutoxy)(tert-butyl)dimethylsilane: Unique due to the combination of benzyloxy, cyclobutoxy, and silane groups.

    (3-(Benzyloxy)cyclobutoxy)(tert-butyl)trimethylsilane: Similar structure but with a trimethylsilane group instead of dimethylsilane.

    (3-(Benzyloxy)cyclobutoxy)(tert-butyl)diphenylsilane: Contains a diphenylsilane group, offering different reactivity and properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl-dimethyl-(3-phenylmethoxycyclobutyl)oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2Si/c1-17(2,3)20(4,5)19-16-11-15(12-16)18-13-14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOZCFKEJJOCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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